molecular formula C11H10INOS B11779750 2-((3-Iodophenoxy)methyl)-4-methylthiazole

2-((3-Iodophenoxy)methyl)-4-methylthiazole

Katalognummer: B11779750
Molekulargewicht: 331.17 g/mol
InChI-Schlüssel: FZMDJVREZUFVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Iodophenoxy)methyl)-4-methylthiazole is an organic compound with the molecular formula C11H10INOS It is characterized by the presence of an iodophenoxy group attached to a thiazole ring, which is further substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 3-iodophenol with a suitable thiazole derivative. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of deiodinated or reduced thiazole derivatives.

    Substitution: Formation of azido or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

2-((3-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((3-Iodophenoxy)methyl)-4-methylthiazole involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to proteins or enzymes, while the thiazole ring can participate in various biochemical pathways. The compound may exert its effects by modulating enzyme activity or disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(3-Iodophenoxy)methyl]piperidine: Similar structure with a piperidine ring instead of a thiazole ring.

    2-[(3-Iodophenoxy)methyl]-2-methyloxirane: Contains an oxirane ring instead of a thiazole ring.

Uniqueness

2-((3-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of both an iodophenoxy group and a thiazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H10INOS

Molekulargewicht

331.17 g/mol

IUPAC-Name

2-[(3-iodophenoxy)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-3-9(12)5-10/h2-5,7H,6H2,1H3

InChI-Schlüssel

FZMDJVREZUFVKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)COC2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.